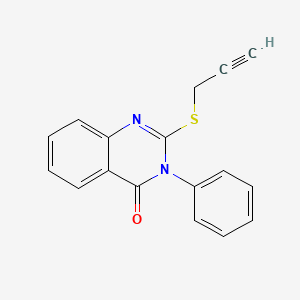

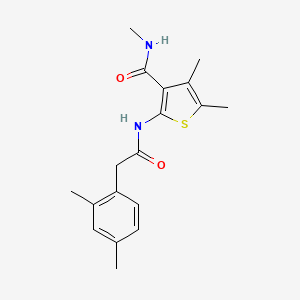

2-(2-(2,4-二甲苯基)乙酰氨基)-N,4,5-三甲基噻吩-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a heterocyclic ring. Unfortunately, without specific data or a structural diagram, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Similar compounds can undergo a variety of reactions, including those typical of amides, thiophenes, and aromatic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure and the functional groups present. For example, the presence of an amide group could result in the formation of hydrogen bonds, affecting the compound’s solubility and boiling point .科学研究应用

吡啶甲基酰胺配体的铜(I)配合物

一项研究讨论了使用一系列吡啶甲基酰胺配体(包括与所讨论化合物类似的化合物)合成铜(I)配合物。这些配合物显示出不同的几何形状和电化学性质,表明在材料科学和配位化学中的潜在应用 (Yang、Powell、& Houser,2007)。

含三苯胺的聚酰胺和聚酰亚胺

另一项研究重点是合成含有三苯胺基团的新型聚酰胺和聚酰亚胺,这可能与所讨论的结构有关。这些聚合物显示出良好的溶解性和热性能,暗示在高性能材料中的应用 (Liaw、Hsu、Chen、& Lin,2002)。

氨基酸的不对称合成

一种相关化合物用于不天然氨基酸的不对称合成。这可能表明在合成生物活性化合物或药物中间体中的潜在应用 (Dygos 等,1992)。

噻吩衍生物的合成

研究了类似化合物 2-氨基-4,5-二甲基噻吩-3-甲酰胺与异(和异硫)氰酸酯的反应,导致噻吩并[2,3-d]嘧啶的合成。这证明了在有机合成和杂环化学中的潜力 (Davoodnia、Rahimizadeh、Atapour-Mashhad、& Tavakoli-Hoseini,2009)。

聚噻吩作为响应性 DNA 结合聚合物

一项对结构相关的亲水性阳离子聚噻吩衍生物的研究展示了其作为 DNA 结合聚合物的潜力,表明在基因传递和治疗中的可能应用 (Carreon、Santos、Matson、& So,2014)。

作用机制

Mode of Action

It is known that the compound’s structure contains a thiophene ring, which is often found in biologically active molecules . The presence of this ring might contribute to its interaction with its targets, leading to changes in cellular processes .

Biochemical Pathways

Compounds with similar structures have been involved in suzuki–miyaura cross-coupling reactions, a widely applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound might interact with similar pathways.

Result of Action

Given its structural similarity to other bioactive compounds, it may have potential therapeutic effects

属性

IUPAC Name |

2-[[2-(2,4-dimethylphenyl)acetyl]amino]-N,4,5-trimethylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2S/c1-10-6-7-14(11(2)8-10)9-15(21)20-18-16(17(22)19-5)12(3)13(4)23-18/h6-8H,9H2,1-5H3,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFNCDPITAHASQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CC(=O)NC2=C(C(=C(S2)C)C)C(=O)NC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(2,4-dimethylphenyl)acetamido)-N,4,5-trimethylthiophene-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2886643.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2886653.png)

![N-(4-methoxyphenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)propanamide](/img/structure/B2886655.png)

![N-(4-acetylphenyl)-5-[(phenylthio)methyl]-2-furancarboxamide](/img/structure/B2886662.png)